1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups. This compound is notable for its unique structure, which includes a dimethylamino group attached to a phenyl ring and a methylphenyl group attached to the thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea can be synthesized through the reaction of 4-(dimethylamino)aniline with 3-methylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halides, alkoxides; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted thioureas
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor function by interacting with receptor binding sites.
Comparison with Similar Compounds
- 1-[4-(Dimethylamino)phenyl]-3-phenylthiourea
- 1-[4-(Dimethylamino)phenyl]-3-(4-nitrophenyl)thiourea
- 1-[4-(Dimethylamino)phenyl]-3-dodecanoylthiourea
Comparison: 1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea is unique due to the presence of both a dimethylamino group and a methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(3-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12-5-4-6-14(11-12)18-16(20)17-13-7-9-15(10-8-13)19(2)3/h4-11H,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIIXIGJJKDEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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